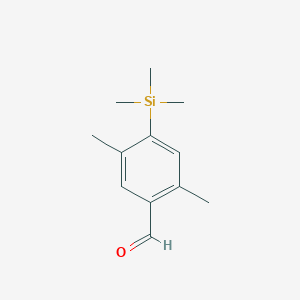
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde core substituted with two methyl groups and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,5-Dimethylbenzaldehyde+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-(trimethylsilyl)benzoic acid.
Reduction: 2,5-Dimethyl-4-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a starting material for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The trimethylsilyl group can stabilize intermediates in various reactions, influencing the overall reaction pathway.
Comparación Con Compuestos Similares
2,5-Dimethylbenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
4-(Trimethylsilyl)benzaldehyde: Lacks the methyl groups, affecting its reactivity and steric properties.
2,4,6-Trimethylbenzaldehyde: Contains an additional methyl group, influencing its chemical behavior and reactivity.
Uniqueness: 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde is unique due to the combination of its substituents, which confer specific steric and electronic properties. The presence of both methyl and trimethylsilyl groups can influence its reactivity and stability, making it a valuable compound in various synthetic applications.
Propiedades
Fórmula molecular |
C12H18OSi |
|---|---|
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C12H18OSi/c1-9-7-12(14(3,4)5)10(2)6-11(9)8-13/h6-8H,1-5H3 |
Clave InChI |
UKFGCZKCXAGBOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[Si](C)(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


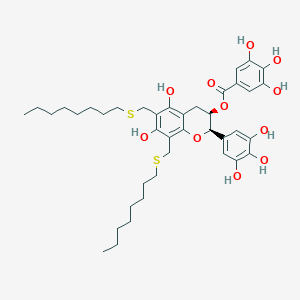
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
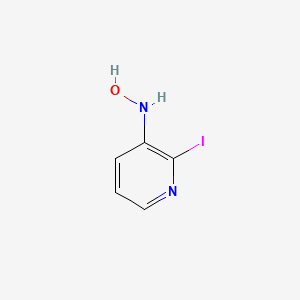
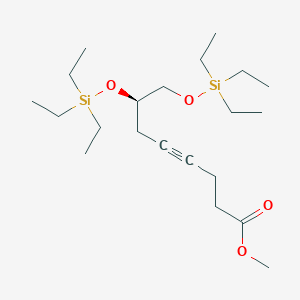
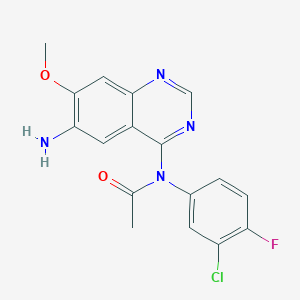
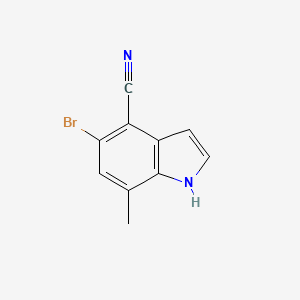
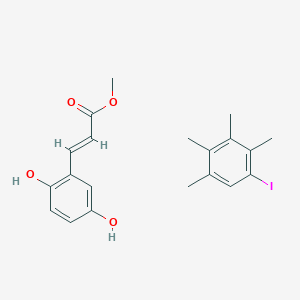
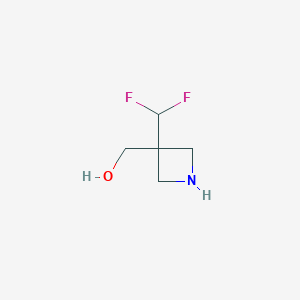
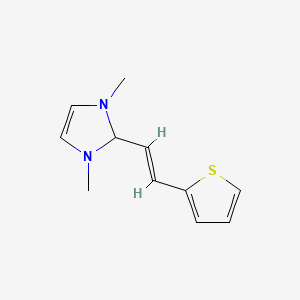

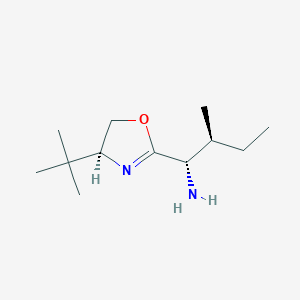
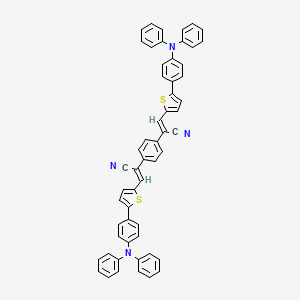
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)
